molecular formula C16H13ClN2O3S B2794053 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 886963-92-4

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2794053
CAS No.: 886963-92-4
M. Wt: 348.8
InChI Key: YUMDYVRUAAXXSB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, built around a benzothiazole core structure. Benzothiazole derivatives are recognized as a privileged scaffold in drug discovery due to their broad spectrum of pharmacological activities . These heterocyclic compounds are extensively investigated for their potential as therapeutic agents, including uses as fungicides, anti-tuberculosis drugs, anti-malarials, anti-convulsants, and anti-inflammatory drugs . Furthermore, certain benzothiazole derivatives have demonstrated promising anti-cancer effects in research settings . The specific structural motif of a methoxybenzamide attached to a chloro- and methoxy- substituted benzothiazole ring suggests potential for diverse bioactivity. Researchers are exploring similar compounds for novel applications, such as their role as positive allosteric modulators for specific receptors in neuroscience and as inhibitors of bacterial cell division proteins like FtsZ in antibacterial development . This compound serves as a versatile chemical intermediate for designing and synthesizing new molecules to probe biological pathways and develop potential treatments for various diseases.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-5-3-9(4-6-10)15(20)19-16-18-13-12(22-2)8-7-11(17)14(13)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDYVRUAAXXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide with structurally related benzothiazole derivatives, focusing on synthesis, substituent effects, and functional outcomes.

Core Structural Modifications
Compound Name Substituents (Position) Functional Group Yield (%) Key References
Target Compound 7-Cl, 4-OMe (benzothiazole); 4-OMe (benzamide) Benzamide
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide (41d) 7-Cl, 4-OMe (benzothiazole); 4-OMe (sulfonamide) Sulfonamide 67
5-[(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide (47c) 7-Cl, 4-OMe (benzothiazole); ethyl, 2-OMe (benzamide) Sulfamoyl benzamide
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) 6-Cl, 7-Me (benzodithiazin); methyl hydrazine Hydrazine 93

Key Observations :

  • Sulfonamide vs. Benzamide : Compound 41d (sulfonamide) achieves a moderate yield (67%) via sulfonylation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine . In contrast, benzamide derivatives (e.g., 47c ) require additional steps, such as alkylation with reagents like 1,4-dibromobutane, to introduce substituents .
  • Substituent Positioning : The 7-chloro-4-methoxy substitution on the benzothiazole ring is conserved across analogs, suggesting its role in stabilizing π-π stacking or hydrophobic interactions. The 4-methoxy group on the benzamide/sulfonamide moiety may enhance solubility or target binding .
  • Heterocyclic Variations : Compound 2 (benzodithiazin) demonstrates higher synthetic yield (93%) but diverges in core structure, emphasizing the trade-off between synthetic accessibility and bioactivity .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, and it features a unique structural arrangement that includes a benzothiazole moiety and a methoxy-substituted benzamide. The presence of chlorine and methoxy groups contributes to its distinct physicochemical properties, which are crucial for its biological activity.

Property Value
Molecular FormulaC16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S
Molecular Weight367.83 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines.

  • Cell Proliferation Inhibition : Research indicates that similar benzothiazole derivatives can significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results showed a dose-dependent decrease in cell viability at concentrations ranging from 1 to 4 µM .
  • Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed increased apoptosis rates and alterations in cell cycle distribution among treated cells .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), further supporting its use as an anti-inflammatory agent.

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

  • Study on Compound B7 : A derivative with a similar structure was evaluated for its dual anti-inflammatory and anticancer activities. Results indicated significant inhibition of cancer cell proliferation and reduced inflammatory responses in vitro, marking it as a promising candidate for dual-action therapies .

Q & A

Q. What are the key synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions starting with 7-chloro-4-methoxy-1,3-benzothiazol-2-amine. Key steps include:

  • Amide bond formation : Coupling with 4-methoxybenzoyl chloride using a base like pyridine or triethylamine in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity . Optimization strategies :
  • Temperature control : Maintain 0–25°C during exothermic steps (e.g., acylation) to prevent side reactions.
  • Catalysts : Use coupling agents like propylphosphonic anhydride (T3P) for efficient amidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What structural features of this compound contribute to its biological activity, and how are they confirmed experimentally?

Critical structural elements include:

  • Benzothiazole core : Facilitates π-π stacking with enzyme active sites .
  • 7-chloro substituent : Enhances lipophilicity and target affinity via hydrophobic interactions .
  • 4-methoxy groups : Improve metabolic stability by reducing oxidative degradation . Confirmation methods :
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal packing) .

Q. Which analytical techniques are most effective for purity assessment and structural elucidation of this benzothiazole derivative?

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .
  • 1H/13C NMR : Confirms regiochemistry (e.g., benzothiazole C2 substitution) and monitors reaction progress .
  • X-ray diffraction : Validates molecular geometry and crystallinity (SHELX software for refinement) .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence inhibitory activity against specific enzymes, based on structure-activity relationship (SAR) studies?

SAR studies (Table 1, ) reveal:

  • Electron-withdrawing groups (e.g., Cl) at C7 : Increase IC50 values for kinase targets (e.g., IC50 = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
  • Methoxy groups at C4 and benzamide position : Enhance solubility without compromising binding affinity . Methodological approach :
  • Compare IC50 values across derivatives using enzyme inhibition assays (e.g., fluorescence polarization).
  • Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .

Q. What computational methods are employed to predict binding modes with target proteins, and how do they correlate with experimental IC50 data?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., Ras GTPase) over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, validated by SPR binding assays . Case study : Docking predicts a hydrogen bond between the benzamide carbonyl and Lys117 of PfDHFR, aligning with IC50 improvements (0.5 µM vs. 3.2 µM for non-carbonyl analogs) .

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries derived from spectroscopic data?

  • Discrepancy example : NMR suggests planar benzothiazole, but crystallography reveals a slight twist (5–10° dihedral angle) due to steric hindrance .
  • SHELX refinement : Resolves ambiguities in H-bond networks (e.g., N–H⋯O vs. N–H⋯N interactions) . Workflow :

Grow single crystals via vapor diffusion (methanol/chloroform).

Collect high-resolution data (≤1.0 Å) using synchrotron radiation.

Refine with SHELXL to assign anisotropic displacement parameters .

Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance bioavailability . Analytical validation :
  • Measure solubility via shake-flask method (UV-Vis quantification at λmax = 280 nm).
  • Monitor plasma stability using LC-MS/MS .

Q. How do contradictory reports on metabolic stability across different in vitro models inform lead optimization?

  • Discrepancy example : Microsomal stability varies between human (t1/2 = 45 min) and rat (t1/2 = 22 min) due to CYP3A4/5 differences . Resolution strategies :
  • Use hepatocyte spheroids (3D culture) for species-specific metabolism profiling.
  • Introduce deuterium at metabolically labile positions (e.g., benzamide methyl) to block oxidation .

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